6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid
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Overview
Description
6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound belonging to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the 6th position of the pyran ring and a carboxylic acid group at the 5th position. It is a derivative of 3,4-dihydro-2H-pyran, which is known for its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenyl-substituted aldehydes with dihydropyran in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. Catalysts such as palladium or ruthenium complexes can be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or aldehydes.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate: A derivative with an ethyl ester group instead of a carboxylic acid group.
3,4-Dihydro-6-methyl-2H-pyran-5-carboxylic acid: A similar compound with a methyl group at the 6th position instead of a phenyl group.
Uniqueness
6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-phenyl-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-7-4-8-15-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) |
InChI Key |
PZFBFCNEBMLXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(OC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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